3-(2-bromoethyl)-5-methyl-1,2-oxazole
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Overview
Description
3-(2-Bromoethyl)-5-methyl-1,2-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromoethyl group at the 3-position and a methyl group at the 5-position makes this compound unique and of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoethyl)-5-methyl-1,2-oxazole typically involves the bromination of 5-methyl-1,2-oxazole. One common method includes the reaction of 5-methyl-1,2-oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-5-methyl-1,2-oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted oxazoles with various functional groups.
Oxidation: Formation of oxazole derivatives with carbonyl or carboxyl groups.
Reduction: Formation of 3-ethyl-5-methyl-1,2-oxazole.
Scientific Research Applications
3-(2-Bromoethyl)-5-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-bromoethyl)-5-methyl-1,2-oxazole involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, or other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloroethyl)-5-methyl-1,2-oxazole
- 3-(2-Iodoethyl)-5-methyl-1,2-oxazole
- 3-(2-Bromoethyl)-1,2-oxazole
Uniqueness
3-(2-Bromoethyl)-5-methyl-1,2-oxazole is unique due to the specific positioning of the bromoethyl and methyl groups, which can influence its reactivity and biological activity. Compared to its analogs, the bromoethyl group provides a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
2228773-54-2 |
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Molecular Formula |
C6H8BrNO |
Molecular Weight |
190.04 g/mol |
IUPAC Name |
3-(2-bromoethyl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C6H8BrNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3 |
InChI Key |
KDTJWOGMVPQPAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CCBr |
Purity |
95 |
Origin of Product |
United States |
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